molecular formula C15H16O4 B6380078 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261898-78-5

5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6380078
CAS RN: 1261898-78-5
M. Wt: 260.28 g/mol
InChI Key: UPZMYCMUURVTJN-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-DMP-2MP, 95%), is a phenolic compound that has been studied for its potential applications in research and development. It is a derivative of phenol, and is known to have antioxidant and antimicrobial properties. 5-DMP-2MP, 95% has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development.

Scientific Research Applications

5-DMP-2MP, 95% has been studied for its potential applications in scientific research. It has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. As such, it has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development. It has also been used as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-DMP-2MP, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It has also been suggested that it may act as an antimicrobial by disrupting the cell membrane of microorganisms, and as an anti-inflammatory by blocking the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-2MP, 95% are not yet fully understood. However, it has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. In laboratory experiments, it has been shown to reduce oxidative damage to cells and inhibit the growth of microorganisms. It has also been reported to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

5-DMP-2MP, 95% has several advantages for use in laboratory experiments. It is a high purity compound, so it can be used in a wide variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it may not be suitable for certain types of experiments. Additionally, its mechanism of action is not fully understood, so its effects may not be predictable in all cases.

Future Directions

There are a number of potential future directions for research on 5-DMP-2MP, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. Additionally, further research could be conducted to investigate its potential toxicity and interactions with other compounds.

Synthesis Methods

5-DMP-2MP, 95% is synthesized through a series of chemical reactions. The starting material is 3,4-dimethoxyphenol, which is reacted with methoxyacetaldehyde in the presence of a base. This reaction produces a methyl ether, which is then reacted with an acid to produce a methyl ester. The methyl ester is then reacted with sodium hydroxide to produce the desired 5-DMP-2MP, 95%. This method of synthesis has been reported to yield a high purity product.

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-17-13-6-4-10(8-12(13)16)11-5-7-14(18-2)15(9-11)19-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZMYCMUURVTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685654
Record name 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-2-methoxyphenol

CAS RN

1261898-78-5
Record name 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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